N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a chemical compound with the molecular formula C15H14ClFN4O and a molecular weight of 320.75 g/mol This compound is known for its unique structure, which includes a combination of chloro, fluoro, and indazole moieties
Preparation Methods
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of chloro and fluoro groups in N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide makes it distinct and potentially more versatile in its applications .
Properties
Molecular Formula |
C15H14ClFN4O |
---|---|
Molecular Weight |
320.75 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H14ClFN4O/c16-11-5-3-6-12(17)10(11)8-18-21-15(22)14-9-4-1-2-7-13(9)19-20-14/h3,5-6,8H,1-2,4,7H2,(H,19,20)(H,21,22)/b18-8+ |
InChI Key |
UPAQQYSULWNIIC-QGMBQPNBSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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